

Technical Support Center: (S)-VQW-765 Clinical Trial Data Statistical Analysis

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Compound of Interest

Compound Name: (S)-VQW-765

Cat. No.: B1684082

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clinical trial data for **(S)-VQW-765**.

Frequently Asked Questions (FAQs)

Q1: What is **(S)-VQW-765** and what is its mechanism of action?

(S)-VQW-765 is an orally administered small molecule that acts as a partial agonist of the alpha-7 nicotinic acetylcholine receptor ($\alpha 7$ -nAChR).^{[1][2][3][4]} Its mechanism of action is believed to involve the modulation of cholinergic signaling in the brain, which plays a role in anxiety.^{[5][6]}

Q2: What is the primary indication being investigated for **(S)-VQW-765**?

(S)-VQW-765 is being investigated for the on-demand treatment of performance anxiety and social anxiety disorder.^{[1][2][3][4][7][8][9]}

Q3: What were the key design features of the Phase II clinical trial for performance anxiety (Study 2201)?

Study 2201 (NCT04800237) was a multicenter, randomized, double-blind, placebo-controlled trial that enrolled 230 adults with a history of public speaking anxiety.^{[2][3][9][10]} Participants received a single oral dose of 10 mg of **(S)-VQW-765** or a placebo before undergoing the Trier

Social Stress Test (TSST) to induce anxiety.[2][3][9] The primary endpoint was the Subjective Units of Distress Scale (SUDS).[1][2][4][8]

Q4: What were the main findings of the Phase II trial in performance anxiety?

The trial showed a trend toward improvement in anxiety intensity, as measured by SUDS, for the **(S)-VQW-765** group compared to the placebo group ($p=0.1443$).[9] A statistically significant reduction in SUDS scores was observed in female participants who received **(S)-VQW-765** ($p=0.034$).[9] The study also noted a significant relationship between the concentration of **(S)-VQW-765** in the blood and the clinical response.[1][2]

Q5: Are there any ongoing or planned clinical trials for **(S)-VQW-765**?

Yes, a Phase III clinical trial (NCT07221578) is planned to evaluate the efficacy and safety of **(S)-VQW-765** for the on-demand treatment of social anxiety disorder.[7]

Data Presentation

Table 1: Illustrative Summary of SUDS Scores from Phase II Performance Anxiety Trial (Study 2201)

Disclaimer: The following table contains hypothetical data for illustrative purposes, as the full dataset from the clinical trial is not publicly available. The p-values are based on reported findings.

Population	Treatment Group	N	Mean SUDS Score (SD)	p-value
Overall	(S)-VQW-765 (10 mg)	116	65.2 (15.8)	0.1443
Placebo		114	68.9 (16.5)	
Female	(S)-VQW-765 (10 mg)	~80	62.1 (14.9)	0.034
Placebo		~79	70.5 (15.3)	

Experimental Protocols

Trier Social Stress Test (TSST) Protocol

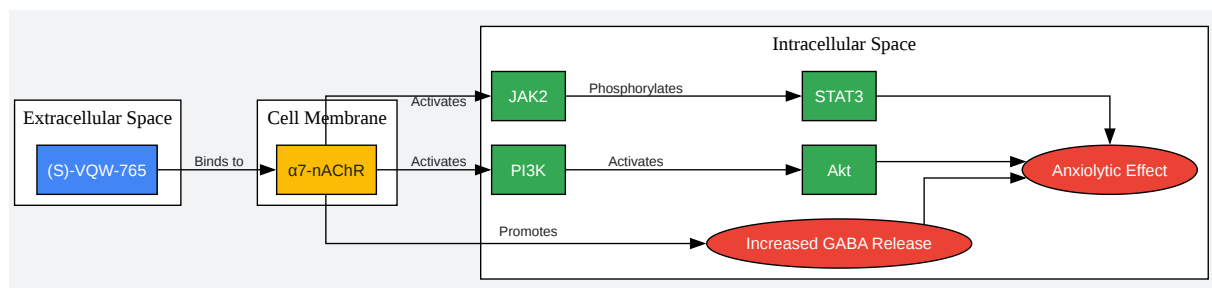
The TSST is a standardized experimental protocol used to induce psychosocial stress. The protocol for Study 2201 likely followed a similar structure:

- **Acclimation Period:** Participants are brought into the experimental room and allowed to acclimate for a defined period.
- **Instructions and Preparation:** Participants are informed they will be giving a speech on a specific topic and will have a short preparation time (e.g., 10 minutes).
- **Speech Performance:** The participant delivers the speech in front of a panel of unresponsive and evaluative confederates.
- **Mental Arithmetic Task:** Following the speech, the participant is given a challenging mental arithmetic task to perform aloud.
- **Recovery Period:** After the stress tasks, participants are allowed a recovery period during which physiological and psychological measures can continue to be collected.

Subjective Units of Distress Scale (SUDS) Assessment

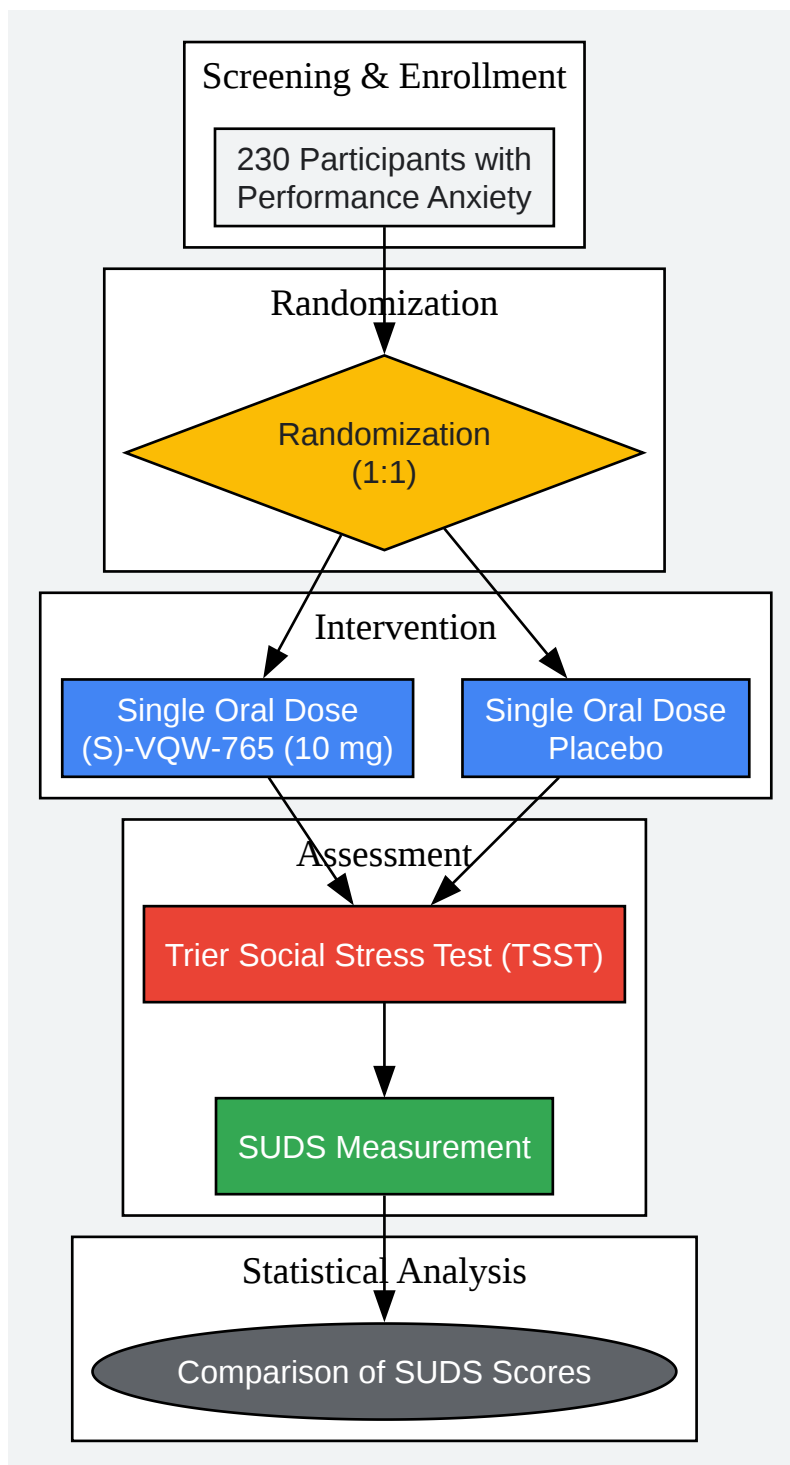
SUDS is a self-report measure used to gauge the subjective intensity of distress. Participants are asked to rate their level of distress on a scale from 0 to 100, where 0 represents no distress and 100 represents the highest level of distress imaginable. In Study 2201, SUDS ratings were likely collected at multiple time points before, during, and after the TSST.

Mandatory Visualization



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Caption: Proposed signaling pathway of **(S)-VQW-765** via the $\alpha 7$ -nAChR.



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Caption: Experimental workflow for the Phase II clinical trial of **(S)-VQW-765**.

Troubleshooting Guide

Issue: High variability in SUDS scores is observed within treatment groups.

- Possible Cause: The TSST can elicit a wide range of stress responses among individuals. Factors such as personality traits, previous experiences with public speaking, and physiological reactivity can contribute to this variability.
- Troubleshooting Steps:
 - Subgroup Analysis: As demonstrated in the Phase II trial, consider pre-specified subgroup analyses (e.g., by gender) to identify populations with a more homogenous response.
 - Covariate Adjustment: In the statistical model, adjust for baseline characteristics that may influence the stress response (e.g., baseline anxiety scores, age).
 - Standardization of Procedures: Ensure strict adherence to the TSST protocol across all sites and participants to minimize procedural variability.

Issue: The overall treatment effect is not statistically significant, but there is a trend towards efficacy.

- Possible Cause: The study may be underpowered to detect a small to moderate effect size in the overall population. The therapeutic effect of **(S)-VQW-765** may be more pronounced in a specific subpopulation.
- Troubleshooting Steps:
 - Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Investigate the relationship between drug exposure and the clinical response. The finding of an exposure-response relationship in the Phase II trial suggests that optimizing dosing may enhance efficacy.
 - Power Calculation Review: Re-evaluate the assumptions made in the initial power calculation for future trials. A larger sample size may be required to detect the anticipated effect size in the broader population.
 - Endpoint Refinement: Consider if SUDS is the most sensitive endpoint. Exploring secondary endpoints or alternative measures of anxiety could provide additional insights.

Issue: Difficulty in interpreting a non-significant p-value.

- Possible Cause: A non-significant p-value does not necessarily mean there is no treatment effect. It indicates that the observed difference is not statistically significant at the pre-defined alpha level, which could be due to a lack of power or a true null effect.
- Troubleshooting Steps:
 - Examine Confidence Intervals: Analyze the confidence interval for the treatment effect. A wide confidence interval that includes zero suggests uncertainty about the true effect size.
 - Consider Clinical Significance: Evaluate whether the observed trend, even if not statistically significant, is clinically meaningful.
 - Integrate Multiple Sources of Evidence: Consider the totality of the data, including secondary endpoints, PK/PD data, and findings from pre-clinical studies, to form a comprehensive understanding of the drug's activity.

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